molecular formula C18H14N4O5 B4117896 2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide

2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide

Cat. No. B4117896
M. Wt: 366.3 g/mol
InChI Key: PDXILSPLEIEIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide works by binding to the CB1 and CB2 receptors in the body, which triggers a cascade of biochemical and physiological effects. This includes the release of neurotransmitters such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have a wide range of biochemical and physiological effects on the human body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and pain sensation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one limitation of using 2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide is its potential for abuse and dependence, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for specific cannabinoid receptors, which could lead to the development of new drugs for treating a wide range of medical conditions. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids on the human body, as well as their potential for abuse and dependence.

Scientific Research Applications

2-(3-hydroxy-2-naphthoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are found throughout the body and play a role in a wide range of physiological processes such as pain sensation, appetite, and mood.

properties

IUPAC Name

1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-16-9-12-5-2-1-4-11(12)8-15(16)17(24)20-21-18(25)19-13-6-3-7-14(10-13)22(26)27/h1-10,23H,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXILSPLEIEIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-hydroxynaphthalen-2-yl)carbonyl]-N-(3-nitrophenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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